1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.116426730 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds structurally related to 1-(2-methoxyphenyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide, have been extensively studied. These compounds are synthesized through reactions involving amino groups and carboxamide functionalities, demonstrating a wide range of chemical versatility and potential for further functionalization. For example, Hassan, Hafez, and Osman (2014) reported the synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential therapeutic applications of these compounds Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
Molecular Conformation and Hydrogen Bonding
Research by Asma et al. (2018) on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed insights into the molecular conformation and hydrogen bonding patterns of these compounds. This study underscores the significance of hydrogen-bonded framework structures in determining the physical and chemical properties of pyrazole derivatives Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
Antibacterial Activity
A study by Aghekyan et al. (2020) focused on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. This research demonstrates the potential of pyrazole derivatives as antimicrobial agents, showcasing their ability to combat bacterial infections Synthesis and Antibacterial Activity of Novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles.
Cytotoxic Activities and Potential Anticancer Applications
Further investigations into the cytotoxic activities of pyrazole derivatives have been conducted by Hassan, Hafez, Osman, and Ali (2015). Their work on novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines offers promising insights into the anticancer potential of these compounds Synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-$a$]pyrimidines and related Schiff bases.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N,N-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(2)13(17)10-8-14-16(9-10)11-6-4-5-7-12(11)18-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRLUXURZUHJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.